7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-24-14-4-2-3-11(15(14)22)16-20-17(23)12-8-9-7-10(19)5-6-13(9)25-18(12)21-16/h2-7,22H,8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISGVGCIYWYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be achieved through a multi-step process involving the following key steps:
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Bromination: : The starting material, 2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 7th position.
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Cyclization: : The brominated intermediate undergoes cyclization in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to form the chromeno[2,3-d]pyrimidine core.
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Methoxylation: : The final step involves the introduction of the methoxy group at the 3rd position of the phenyl ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst such as sodium methoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
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Reduction: : Reduction reactions can target the bromine atom or the chromeno[2,3-d]pyrimidine core. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used to achieve these transformations.
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Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This can be achieved using reagents like sodium azide, thiourea, or sodium alkoxide in polar solvents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol or methanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol, sodium alkoxide in methanol.
Major Products Formed
Oxidation: Quinones, hydroxyquinones.
Reduction: Dehalogenated derivatives, reduced chromeno[2,3-d]pyrimidines.
Substitution: Azido derivatives, thioethers, alkoxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and functionalized derivatives.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been investigated for its potential to inhibit key enzymes and pathways involved in disease progression.
Medicine: The compound shows promise as a lead molecule for the development of new therapeutic agents targeting specific diseases such as cancer, bacterial infections, and viral infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits key enzymes such as kinases, proteases, and polymerases, which are involved in various cellular processes.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- CAS Number : 902879-25-8
- Molecular Formula : C₁₉H₁₅BrN₂O₄
- Molecular Weight : 413.26 g/mol
- Key Features: A chromeno[2,3-d]pyrimidin-4-one core fused with a brominated chromene ring. Substituents: Bromine at position 7, a 2-hydroxy-3-methoxyphenyl group at position 2.
The bromine substituent likely enhances electrophilic reactivity, making the compound a candidate for further functionalization in drug discovery .
Comparison with Similar Compounds
Structural Analogues of Chromeno[2,3-d]pyrimidin-4-one
The following table compares the target compound with key chromeno-pyrimidinone derivatives:
Key Observations :
Halogen Effects :
- Bromine (Br) at position 7 increases molecular weight and cost compared to chlorine (Cl) .
- Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
Synthetic Accessibility :
Comparison with Thieno[2,3-d]pyrimidin-4-one Derivatives
Thieno[2,3-d]pyrimidinones replace the chromene ring with a thiophene moiety, altering electronic properties and bioactivity:
Key Differences :
Substituent Effects on Physicochemical Properties
- Halogenation :
- Bromine increases molecular weight and lipophilicity compared to chlorine, which may affect membrane permeability in cellular assays .
Biological Activity
The compound 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₃BrN₂O₃
- Molecular Weight : 372.21 g/mol
The presence of the bromine atom and the methoxy and hydroxy substituents are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Anticancer Activity : Studies have shown that derivatives with similar structures possess significant anticancer properties. For instance, compounds with bromine and hydroxy groups have demonstrated low nanomolar potencies against cancer cell lines like HeLa and MCF-7 .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial effects. Related compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as xanthine oxidase and histone deacetylases .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Efficacy : A study involving a series of brominated heterocycles found that certain derivatives exhibited significant antiproliferative effects on cancer cell lines. The presence of hydroxyl and methoxy groups enhanced their potency .
- Antimicrobial Testing : In vitro assays demonstrated that closely related compounds displayed moderate to excellent antifungal activity against various phytopathogenic fungi. These findings suggest that structural modifications can lead to enhanced antimicrobial properties .
Data Table: Summary of Biological Activities
Q & A
Q. How can proteomics/transcriptomics identify novel biological targets?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- RNA-seq : Treat cells (e.g., MCF-7) and analyze differentially expressed genes (e.g., apoptosis pathways) .
- Phosphoproteomics : Use LC-MS/MS to identify kinase inhibition signatures (e.g., reduced p-ERK levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
